Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-
Description
Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- (CAS: 71933-37-4) is a sulfonamide derivative with a thiazole core substituted by a pyrrolidinyl group and a 4-chlorobenzenesulfonamide moiety. Its molecular formula is C₁₅H₁₈ClN₃O₂S₂, and it is structurally characterized by:
- A thiazole ring substituted at the 5-position with a 1-pyrrolidinyl group, a cyclic secondary amine that may enhance solubility and hydrogen-bonding interactions.
This compound belongs to a class of sulfonamides studied for their anticancer and enzyme-inhibitory activities .
Properties
CAS No. |
828921-00-2 |
|---|---|
Molecular Formula |
C13H14ClN3O2S2 |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
N-(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14ClN3O2S2/c14-11-12(17-8-4-5-9-17)20-13(15-11)16-21(18,19)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,16) |
InChI Key |
KRVKCMVCMGNVAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(S2)NS(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazolyl Intermediate
The thiazole ring substituted at the 5-position with a 2-(1-pyrrolidinyl)ethyl group is prepared by:
- Starting from a suitable 2-aminothiazole or thiazolyl halide precursor.
- Alkylation or nucleophilic substitution with a 2-(1-pyrrolidinyl)ethyl halide or equivalent electrophile.
- Purification of the resulting 5-(2-(1-pyrrolidinyl)ethyl)-2-thiazolyl amine intermediate.
This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Preparation of 4-Chlorobenzenesulfonyl Chloride
The sulfonyl chloride derivative is prepared by:
- Chlorosulfonation of 4-chlorobenzene to introduce the sulfonyl chloride group at the para position.
- Isolation and purification of 4-chlorobenzenesulfonyl chloride under anhydrous conditions to prevent hydrolysis.
Coupling to Form the Sulfonamide
The key step is the reaction of the thiazolyl amine with 4-chlorobenzenesulfonyl chloride:
- The thiazolyl amine is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran.
- The sulfonyl chloride is added dropwise under cooling to control exothermicity.
- A base such as triethylamine or pyridine is used to scavenge the released HCl.
- The reaction mixture is stirred until completion, monitored by TLC or HPLC.
- The product is isolated by extraction, washing, and recrystallization or chromatography.
This step forms the sulfonamide bond, yielding the target compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Thiazolyl intermediate synthesis | 2-aminothiazole + 2-(1-pyrrolidinyl)ethyl halide, base, solvent (e.g., DMF), 50-80°C | Control alkylation to avoid side products |
| Sulfonyl chloride preparation | 4-chlorobenzene + chlorosulfonic acid, 0-10°C | Anhydrous conditions critical |
| Sulfonamide coupling | Thiazolyl amine + 4-chlorobenzenesulfonyl chloride, base (Et3N), DCM, 0-25°C | Slow addition, base scavenging HCl |
Purification and Characterization
- The crude product is purified by recrystallization from suitable solvents or by column chromatography.
- Characterization is performed by NMR (1H, 13C), IR spectroscopy (noting sulfonamide S=O stretches), mass spectrometry, and elemental analysis.
- Purity is confirmed by HPLC or GC.
Research Findings and Variations
- Literature patents and research articles indicate that substituent variations on the thiazole or benzene ring can be introduced by modifying the starting materials, allowing for analog synthesis.
- The pyrrolidinyl substituent is critical for biological activity and is introduced via alkylation of the thiazole ring nitrogen or carbon.
- Reaction yields typically range from moderate to high (50-85%) depending on reaction scale and purification methods.
- The compound exhibits significant biological activities, including enzyme inhibition, which underscores the importance of high purity and controlled synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Antibacterial Activity
Research indicates that benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- exhibits significant antibacterial properties. It acts by inhibiting specific enzymes that are critical for bacterial growth, making it a candidate for developing new antibiotics. Molecular docking studies suggest that it has strong binding affinities to bacterial targets, which could lead to selective inhibition of pathogenic strains without affecting beneficial flora.
1.2 Carbonic Anhydrase Inhibition
This compound has been identified as a potential inhibitor of carbonic anhydrase IX, an enzyme implicated in various diseases, including cancer. The selective inhibition of this enzyme could provide therapeutic benefits in treating tumors that express high levels of carbonic anhydrase IX. This specificity may reduce side effects associated with non-selective inhibitors.
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- possesses favorable pharmacokinetic properties. These properties include good absorption rates and favorable distribution profiles within biological systems, enhancing its potential for therapeutic use.
Comparison with Related Compounds
The following table compares benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzenesulfonamide | Sulfonamide group | Antimicrobial | Basic structure without thiazole or pyrrolidine |
| Acetazolamide | Sulfonamide + imidazole | Carbonic anhydrase inhibitor | Contains an imidazole instead of thiazole |
| Celecoxib | Sulfonamide + phenyl ring | Anti-inflammatory | Selective COX-2 inhibitor |
| Thiazolidinediones | Thiazole ring + sulfonamide | Antidiabetic | Primarily targets PPAR receptors |
Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- stands out due to its specific combination of functional groups that enhance selectivity and potency against biological targets compared to other sulfonamides.
Case Studies
Several case studies have explored the efficacy of benzenesulfonamide derivatives in clinical settings:
-
Case Study 1: Antibacterial Efficacy
A study conducted on various bacterial strains demonstrated that derivatives of benzenesulfonamide showed significant inhibitory effects against resistant strains of bacteria, suggesting their potential as new therapeutic agents. -
Case Study 2: Cancer Treatment
Clinical trials investigating the use of carbonic anhydrase inhibitors in cancer therapy have highlighted the role of compounds like benzenesulfonamide in reducing tumor growth through targeted enzyme inhibition.
Mechanism of Action
The mechanism of action of N-(4-Chloro-5-(pyrrolidin-1-yl)thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the sulfonamide group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogous benzenesulfonamide derivatives, focusing on substitutions, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Thiazole Substitution Effects: The 1-pyrrolidinyl group in the target compound (vs. dimethylaminoethyl in or phenyl in ) introduces a cyclic amine, which may improve membrane permeability and target binding through hydrogen bonding. Compounds with 1,3,4-oxadiazole substituents (e.g., ) exhibit higher anticancer activity due to their electron-deficient nature, enhancing interactions with enzyme active sites.
Benzene Ring Modifications: The 4-chloro substitution in the target compound and others (e.g., ) increases lipophilicity and stabilizes sulfonamide-target interactions via halogen bonding.
Bioisosteric Replacements :
- Replacing oxadiazole with thiadiazole (as in ) increases lipophilicity, improving cell penetration but may alter selectivity.
Research Implications and Limitations
- Structural Optimization : The target compound’s pyrrolidinyl group warrants further exploration for balancing solubility and activity.
- Data Gaps: Limited explicit activity data for the target compound; most comparisons rely on scaffold analogies (e.g., ).
- Contradictions : While oxadiazole derivatives are more active in some studies , thiadiazole bioisosteres may offer advantages in specific contexts .
Biological Activity
Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- (CAS Number: 828921-00-2), is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- is C₁₅H₁₈ClN₃O₂S₂. The compound features a thiazole ring and a pyrrolidine moiety, which are critical for its biological activity. The sulfonamide functional group enhances its interaction with biological targets.
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Enzyme Inhibition : Molecular docking studies have shown that Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- has a strong binding affinity to carbonic anhydrase IX (CA IX), suggesting its potential as a selective inhibitor of this enzyme. CA IX is often overexpressed in tumors, making it a target for cancer therapy.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. For instance, in vitro studies have reported minimum inhibitory concentrations (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against Staphylococcus aureus .
Biological Activity Evaluation
A detailed evaluation of the biological activity of Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]- was conducted using isolated rat heart models to assess its effect on perfusion pressure and coronary resistance. The results indicated that the compound could significantly decrease coronary resistance compared to control compounds .
Experimental Design
The following table summarizes the experimental design used to evaluate the biological activity of Benzenesulfonamide and its derivatives:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |
Case Studies and Research Findings
- Cardiovascular Effects : A study indicated that Benzenesulfonamide could interact with calcium channels, leading to decreased perfusion pressure in isolated heart models. This suggests potential therapeutic implications for cardiac conditions .
- Antimicrobial Efficacy : In a comparative study of various benzenesulfonamides, the compound was found to be among the most potent against specific bacterial strains, reinforcing its potential use in treating infections .
- Predictive ADMET Studies : Predictive studies on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) suggest that Benzenesulfonamide possesses favorable pharmacokinetic properties, which is crucial for drug development.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]benzenesulfonamide derivatives?
- Methodological Answer : Multi-step syntheses often involve condensation reactions, cyclization, and functional group modifications. For example:
- Step 1 : Condensation of intermediates like 4-amino-5-[4-(substituted-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols with halogenated reagents (e.g., 2-chloroacetic acid) under reflux conditions .
- Step 2 : Purification via column chromatography using gradients of ethyl acetate/hexane, achieving yields between 37–73% depending on substituents .
- Alternative Route : Reaction of potassium cyanamide salts with aminoacetophenones in glacial acetic acid, followed by filtration and washing to isolate products .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm substituent positions and electronic environments (e.g., pyrrolidine N-H protons at δ 2.5–3.5 ppm, thiazole C-S peaks at ~160 ppm) .
- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and thiazole C=N bonds (~1650 cm⁻¹) .
- Elemental Analysis : Validates purity (>95%) by matching experimental vs. theoretical C/H/N/S ratios .
Q. What in vitro assays are standard for evaluating biological activity?
- Methodological Answer :
- MTT Assay : Used to assess cytotoxicity on cancer cell lines (e.g., MCF-7, HCT116) at 5-dose concentrations (IC₅₀ values reported in µM ranges) .
- Enzyme Inhibition Assays : Carbonic anhydrase I/II or acetylcholinesterase inhibition studies using spectrophotometric methods (e.g., Ellman’s reagent) .
Advanced Research Questions
Q. How can reaction yields be optimized during multi-step synthesis of benzenesulfonamide-thiazole hybrids?
- Methodological Answer :
- Catalyst Optimization : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to enhance coupling efficiency in amide bond formation .
- Temperature Control : Maintain 0°C during exothermic steps (e.g., sulfonyl chloride formation) to minimize side reactions .
- Purification Adjustments : Replace traditional column chromatography with preparative HPLC for polar intermediates, improving recovery rates .
Q. How do structural modifications (e.g., thiadiazole vs. oxadiazole substitution) impact biological activity?
- Methodological Answer :
- Bioisosteric Replacement : Thiadiazole analogues exhibit higher lipophilicity (logP >3.5) compared to oxadiazoles, enhancing membrane permeability in cellular assays .
- Activity Correlation : Replace oxygen with sulfur in heterocycles to improve IC₅₀ values by 2–5-fold in anticancer assays (e.g., HCT116 cell line) .
- Computational Validation : Perform molecular docking to compare binding affinities of thiadiazole vs. oxadiazole derivatives with target proteins (e.g., NLRP3 inflammasome) .
Q. What strategies resolve contradictions in reported biological data across studies?
- Methodological Answer :
- Assay Standardization : Compare MTT results using identical cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophore contributions .
- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values from and ) to identify trends using multivariate regression .
Q. How can computational tools predict the compound’s interaction with novel targets like NLRP3?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns trajectories to assess stability of sulfonamide-thiazole interactions with NLRP3 NACHT domain .
- QSAR Modeling : Develop quantitative models using descriptors like polar surface area (PSA) and Hammett constants to predict inhibitory potency .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
